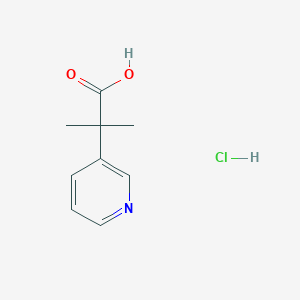

2-Methyl-2-(pyridin-3-yl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-methyl-2-pyridin-3-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-9(2,8(11)12)7-4-3-5-10-6-7;/h3-6H,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRHMGNFTHBRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-72-0 | |

| Record name | 3-Pyridineacetic acid, α,α-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-2-(pyridin-3-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-Methyl-2-(pyridin-3-yl)propanoic acid hydrochloride typically involves:

- Construction of the pyridine-substituted carbon skeleton.

- Introduction of the carboxylic acid functional group.

- Formation of the hydrochloride salt.

Key synthetic approaches include:

- Nucleophilic substitution or addition reactions involving pyridin-3-yl precursors.

- Hydrolysis of ester intermediates to yield the free acid.

- Salt formation by reaction with hydrochloric acid.

Preparation via Ester Hydrolysis of Pyridin-3-yl Propanoate Esters

A common and practical method for preparing such carboxylic acid hydrochlorides is through hydrolysis of the corresponding ester precursors, followed by acidification to form the hydrochloride salt.

- Start with an ester such as ethyl or methyl 2-methyl-2-(pyridin-3-yl)propanoate.

- Perform acidic or basic hydrolysis under controlled temperature (e.g., reflux with aqueous HCl or NaOH).

- Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the hydrochloride salt.

- Isolate the product by filtration and purify by recrystallization.

This approach is supported by analogous preparations of pyridine-containing carboxylic acid hydrochlorides described in medicinal chemistry literature, where ester hydrolysis followed by acidification yields the target acid hydrochloride with high purity and yield.

Specific Catalytic Methods for Pyridinyl Propanoate Esters

From patent literature on related pyridine derivatives, a catalytic method involves:

- Reacting aminopyridine derivatives with acrylate esters under nitrogen atmosphere.

- Using trifluoromethanesulfonic acid as a catalyst in anhydrous ethanol solvent.

- Heating the mixture at 120–160 °C for 16–20 hours to effect addition reaction forming the pyridinyl propanoate intermediate.

- Subsequent isolation and purification steps including washing with organic solvents and recrystallization yield high-purity esters.

Although this patent describes the preparation of ethyl 3-(pyridin-2-ylamino)propanoate, the methodology is adaptable to 3-pyridinyl analogs and related esters, which can then be hydrolyzed to the corresponding acid hydrochloride.

Hydrochloride Salt Formation

The formation of the hydrochloride salt is typically achieved by:

- Dissolving the free acid in an appropriate solvent such as ethanol or water.

- Adding an equimolar or excess amount of hydrochloric acid (HCl).

- Stirring at ambient or slightly elevated temperature to ensure complete salt formation.

- Isolating the hydrochloride salt by filtration or crystallization.

This step is crucial for improving the compound’s stability, solubility, and handling properties, especially for pharmaceutical applications.

Summary Table of Preparation Steps

Research Findings and Analytical Data

- Yield and Purity: Related pyridinyl propanoate esters prepared by catalytic methods achieve yields around 80–85% with purities exceeding 98% (HPLC).

- Hydrolysis Efficiency: Acidic hydrolysis under reflux typically completes within 6–12 hours, with near quantitative conversion to the acid hydrochloride salt.

- Characterization: The hydrochloride salt exhibits characteristic NMR signals consistent with the pyridine ring and methyl groups, and mass spectrometry confirms molecular weight.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(pyridin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under controlled conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Organic Chemistry

The compound serves as a versatile building block in organic synthesis. It can undergo several chemical reactions, including:

- Oxidation: Leading to the formation of pyridine N-oxides.

- Reduction: Converting the pyridine ring to piperidine derivatives.

- Electrophilic Substitution: Allowing the introduction of various functional groups onto the pyridine ring.

Biological Research

In biological studies, 2-Methyl-2-(pyridin-3-yl)propanoic acid hydrochloride is utilized for:

- Enzyme Inhibition Studies: Investigating its potential as an enzyme inhibitor due to its ability to interact with specific molecular targets.

- Receptor Ligands: Exploring its role in modulating receptor activity through π-π stacking interactions and hydrogen bonding with amino acids in proteins .

Industrial Applications

The compound is also significant in industrial settings:

- Production of Fine Chemicals: It is used in synthesizing various fine chemicals and agrochemicals.

- Buffering Agent: In laboratory settings, it acts as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5 in cell cultures .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of specific enzymes demonstrated that this compound effectively modulated enzyme activity through competitive inhibition mechanisms. The results indicated a significant decrease in enzymatic activity at varying concentrations of the compound, showcasing its potential for therapeutic applications.

Case Study 2: Synthesis of Novel Pyridine Derivatives

Research utilizing palladium-catalyzed reactions highlighted the efficient synthesis of novel pyridine derivatives from this compound. The study reported moderate to high yields, indicating its effectiveness as a precursor in creating complex organic molecules .

Mechanism of Action

The mechanism of action of 2-Methyl-2-(pyridin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-methyl-2-(pyridin-3-yl)propanoic acid hydrochloride and its analogs:

Structural and Functional Insights:

Substituent Position: The position of the pyridine ring (α vs. β-carbon) significantly impacts molecular interactions. 2-Amino-2-(pyridin-3-yl)propanoic acid dihydrochloride introduces an amino group at the α-position, enhancing polarity and hydrogen-bonding capacity but reducing lipophilicity .

2-Methyl-2-(methylamino)propanoic acid hydrochloride demonstrates how substituting pyridine with a methylamino group simplifies the structure while retaining a basic nitrogen, which may influence pharmacokinetic properties like absorption .

Salt Forms and Solubility: Dihydrochloride salts (e.g., 2-amino-2-(pyridin-3-yl)propanoic acid dihydrochloride) generally exhibit higher aqueous solubility than monohydrochloride derivatives, which is critical for formulation development .

Notes and Discrepancies

- Limited Pharmacological Data: Specific bioactivity or toxicity data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Overview

2-Methyl-2-(pyridin-3-yl)propanoic acid hydrochloride is an organic compound belonging to the class of pyridine derivatives. Its structure features a pyridine ring substituted with a methyl group and a carboxylic acid group, making it a compound of interest in various biological and medicinal research fields. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₁N₁O₂·HCl

- Molecular Weight : 189.65 g/mol

- Solubility : Enhanced solubility due to hydrochloride formation

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects, including:

- Antimicrobial Activity : Potential against both Gram-positive and Gram-negative bacteria.

- Antiviral Properties : Investigated for efficacy against viral pathogens.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 4.69 |

| Bacillus subtilis | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These findings suggest that the compound exhibits significant antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Study on Antimicrobial Efficacy

A recent study examined the antibacterial effects of various pyridine derivatives, including this compound. The study involved testing the compound against multiple bacterial strains and comparing its efficacy with other known antibiotics.

Results :

- The compound showed comparable efficacy to standard antibiotics such as penicillin and tetracycline against certain strains.

- It exhibited a synergistic effect when used in combination with other antimicrobial agents, enhancing overall antibacterial activity.

This case study underscores the potential application of this compound in treating bacterial infections resistant to conventional therapies .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3-Pyridinepropionic acid | Lacks methyl group at α-position | Moderate antibacterial activity |

| 2-Methylpyridine | Methyl group on pyridine ring | Limited biological activity |

| 2-Methyl-2-(4-methylpyridin-3-yl)propanoic acid hydrochloride | Similar structure but different substituents | Enhanced antimicrobial properties |

This comparison highlights the unique dual functionality of this compound, which contributes to its diverse chemical reactivity and biological activities.

Q & A

Q. What are the optimal synthetic routes for preparing 2-methyl-2-(pyridin-3-yl)propanoic acid hydrochloride, and what protection/deprotection strategies are recommended?

Methodological Answer: A common approach involves coupling pyridin-3-yl derivatives with propanoic acid precursors. For example:

Protection: Use tert-butoxycarbonyl (Boc) groups to protect reactive amines (if present) during synthesis, as seen in analogous compounds like Boc-L-alanine .

Coupling: Employ carbodiimide-based reagents (e.g., EDC or HATU) to facilitate amide or ester bond formation between the pyridine moiety and the propanoic acid backbone .

Deprotection and Salt Formation: Treat intermediates with hydrochloric acid to remove Boc groups and form the hydrochloride salt .

Key Considerations: Optimize reaction solvents (e.g., dichloromethane or diethyl ether) and stoichiometry to minimize side products.

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column and a mobile phase of water/acetonitrile (0.1% TFA) to assess purity. Retention times can be compared to standards .

- Spectroscopy:

- 1H/13C NMR: Confirm structural integrity via characteristic peaks (e.g., pyridin-3-yl protons at δ 7.2–8.5 ppm, methyl groups at δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS): Verify molecular weight (e.g., [M+H]+ at m/z 226.1 for the free acid; adjust for HCl salt) .

- Elemental Analysis: Validate chloride content (theoretical ~13.5% for HCl salt) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic or electrophilic environments?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The pyridine ring’s nitrogen is electrophilic, while the methyl group may sterically hinder nucleophilic attack .

- Molecular Dynamics (MD): Simulate solvation effects in aqueous or organic solvents to predict solubility and aggregation behavior. Hydrochloride salts typically exhibit higher aqueous solubility due to ionic dissociation .

- Case Study: A PubChem-derived SMILES string (e.g.,

C1=CC(=NC=C1C(C)(C)C(=O)O)N) can be imported into software like Gaussian or Schrödinger Suite for simulations .

Q. What experimental strategies resolve discrepancies in reported solubility or stability data for this compound?

Methodological Answer:

- Controlled Stability Studies: Perform accelerated degradation tests under varying pH (1–13), temperature (4°C–40°C), and humidity (40–80% RH). Monitor via HPLC to identify decomposition products (e.g., decarboxylation or pyridine ring oxidation) .

- Solubility Profiling: Use shake-flask methods in buffered solutions (PBS, pH 7.4) and organic solvents (DMSO, ethanol). Note that hydrochloride salts often show pH-dependent solubility .

- Data Reconciliation: Compare results across studies while accounting for salt form (HCl vs. free acid), crystallinity, and hydration state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.